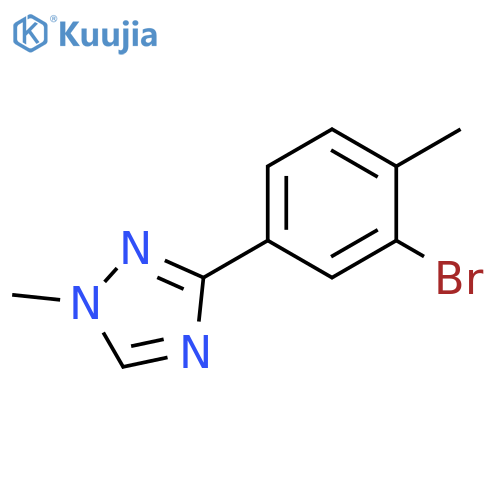

Cas no 1616930-56-3 (3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole)

1616930-56-3 structure

商品名:3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole

CAS番号:1616930-56-3

MF:C10H10BrN3

メガワット:252.110500812531

MDL:MFCD30672362

CID:5171255

PubChem ID:90275685

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole 化学的及び物理的性質

名前と識別子

-

- 1H-1,2,4-Triazole, 3-(3-bromo-4-methylphenyl)-1-methyl-

- 3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole

-

- MDL: MFCD30672362

- インチ: 1S/C10H10BrN3/c1-7-3-4-8(5-9(7)11)10-12-6-14(2)13-10/h3-6H,1-2H3

- InChIKey: WRWPFPJQDBKIGS-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=NC(C2=CC=C(C)C(Br)=C2)=N1

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-331712-2.5g |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 2.5g |

$2940.0 | 2023-09-04 | |

| Enamine | EN300-331712-10g |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 10g |

$6450.0 | 2023-09-04 | |

| Aaron | AR01C0SY-10g |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 10g |

$8894.00 | 2023-12-15 | |

| 1PlusChem | 1P01C0KM-100mg |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 100mg |

$703.00 | 2024-06-20 | |

| Enamine | EN300-331712-10.0g |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 10g |

$6450.0 | 2023-06-03 | |

| Enamine | EN300-331712-0.25g |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 0.25g |

$743.0 | 2023-09-04 | |

| Aaron | AR01C0SY-2.5g |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 2.5g |

$4068.00 | 2023-12-15 | |

| Aaron | AR01C0SY-250mg |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 250mg |

$1047.00 | 2025-02-14 | |

| Aaron | AR01C0SY-500mg |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 500mg |

$1634.00 | 2025-02-14 | |

| Aaron | AR01C0SY-50mg |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole |

1616930-56-3 | 95% | 50mg |

$503.00 | 2025-02-14 |

3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

5. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

1616930-56-3 (3-(3-bromo-4-methylphenyl)-1-methyl-1H-1,2,4-triazole) 関連製品

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量